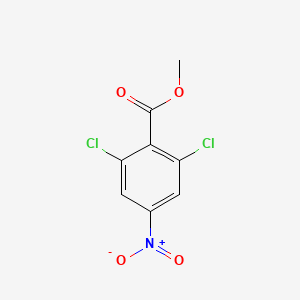

Methyl 2,6-dichloro-4-nitrobenzoate

Description

Methyl 2,6-dichloro-4-nitrobenzoate (CAS 13324-11-3) is a chlorinated nitrobenzoate ester with the molecular formula C₈H₅Cl₂NO₄. It is synthesized via a multi-step process involving esterification and nitration of substituted benzoic acids. Key synthetic steps include extraction with ethyl acetate, washing with hydrochloric acid and brine, drying over anhydrous sodium sulfate, and purification via silica gel column chromatography (hexane/ethyl acetate = 6:1) to yield a pale yellow solid with 92% efficiency . The compound is characterized by NMR, mass spectrometry, and purity assays (COA), confirming its structural integrity and applicability in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

methyl 2,6-dichloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHIKOHTZXBYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,6-dichlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Reduction: The major product is 2,6-dichloro-4-aminobenzoate.

Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

Hydrolysis: The major product is 2,6-dichloro-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,6-dichloro-4-nitrobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2,5-dichloro-4-nitrobenzoate (CAS 63105-61-3)

This structural isomer shares the molecular formula C₈H₅Cl₂NO₄ but differs in the positioning of chlorine substituents (2,5 vs. 2,6). Key properties include:

- Molecular Weight : 250.03 g/mol

- XLogP3 : 2.9 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 4

- Topological Polar Surface Area (TPSA) : 72.1 Ų

Key Differences:

The 2,5-isomer’s nitro group at position 4 is para to chlorine at position 5, creating a distinct electronic environment that may influence solubility and stability.

The 2,5-isomer’s XLogP3 (2.9) suggests slightly higher lipophilicity than typical nitroaromatics, which could enhance membrane permeability in biological applications .

Broader Class of Chlorinated Nitrobenzoates

- Positional Isomerism : Chlorine and nitro group positions significantly alter electronic and steric profiles. For example:

- Ortho-substituted (e.g., 2,6-dichloro) compounds often exhibit reduced solubility due to intramolecular hydrogen bonding.

- Para-substituted nitro groups enhance electrophilicity, making such derivatives reactive in aromatic substitution reactions.

Data Table: Comparative Analysis

Research Implications

- Pharmaceutical Applications : The 2,6-isomer’s steric hindrance may favor stability in prodrug formulations, while the 2,5-isomer’s lipophilicity could optimize bioavailability .

- Agrochemical Use : Both isomers may serve as intermediates in herbicide synthesis, with reactivity modulated by substituent positioning.

Biological Activity

Methyl 2,6-dichloro-4-nitrobenzoate (MDN) is a chlorinated aromatic compound that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and material science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_6Cl_2N_O_4 and a molecular weight of approximately 215.04 g/mol. The compound features two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position of the benzoate structure. It typically appears as a pale yellow solid and is soluble in organic solvents but has limited solubility in water.

The biological activity of MDN is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : MDN may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. The presence of chlorine atoms enhances its binding affinity due to increased hydrophobic interactions.

- Antimicrobial Activity : Research indicates that MDN exhibits antimicrobial properties, potentially making it useful in developing new antibacterial agents .

- Cytotoxicity : Studies have shown that MDN can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an antitumor agent .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of MDN against Staphylococcus aureus and Escherichia coli. The results demonstrated that MDN exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL for various strains .

- Cytotoxicity Assessment : In vitro studies on human breast cancer cell lines showed that MDN had an IC50 value of approximately 15 µM, indicating its potential as a cytotoxic agent against cancer cells. This suggests that further exploration could lead to the development of new therapeutic agents .

- Environmental Impact : Research on the aquatic toxicity of MDN revealed that it poses risks to aquatic life, with LC50 values indicating harmful effects on fish species. Such findings highlight the importance of assessing environmental safety when considering the use of chlorinated compounds in industrial applications .

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of methyl 2,6-dichloro-4-nitrobenzoate to minimize by-products?

Methodology :

- Precursor Selection : Use high-purity 2,6-dichloro-4-nitrobenzoic acid (or its derivatives) to avoid competing side reactions. highlights a synthesis route involving esterification under controlled acidic conditions, which requires precise stoichiometry of methanol and catalytic sulfuric acid .

- Temperature Control : Maintain reaction temperatures below 80°C to prevent nitro group reduction or hydrolysis.

- Purification : Post-synthesis, use silica gel column chromatography with hexane/ethyl acetate (6:1 ratio) to isolate the target compound from chlorinated by-products (e.g., unreacted acids or methyl esters of positional isomers) .

Basic Research: Analytical Characterization

Q. Q2. How can researchers resolve discrepancies in NMR data for this compound across different studies?

Methodology :

- Reference Standards : Cross-validate spectra with certified reference materials (e.g., CAS RN 232275-50-2) .

- Solvent Effects : Record NMR in deuterated chloroform (CDCl₃) to standardize chemical shift comparisons. For example, the nitro group’s deshielding effect should produce distinct aromatic proton splitting patterns (δ ~8.2–8.5 ppm) .

- Contradiction Analysis : If unexpected peaks arise (e.g., δ 7.5–8.0 ppm), perform LC-MS to check for halogenated impurities or incomplete esterification .

Advanced Research: Mechanistic Studies

Q. Q3. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

- DFT Calculations : Use density functional theory (B3LYP/6-311+G(d,p)) to map potential energy surfaces for displacement at the 2- or 6-chloro positions. The electron-withdrawing nitro group at position 4 significantly lowers the activation barrier for substitution at position 2 due to resonance stabilization .

- Solvent Modeling : Incorporate polarizable continuum models (PCM) for solvents like DMF or acetonitrile to predict regioselectivity .

Advanced Research: Environmental Degradation

Q. Q4. How can researchers design experiments to assess the hydrolytic stability of this compound in aqueous environments?

Methodology :

- pH-Dependent Studies : Conduct accelerated hydrolysis at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 25–60°C. Monitor degradation via HPLC-UV (λ = 254 nm) to quantify residual ester and track hydrolysis products (e.g., 2,6-dichloro-4-nitrobenzoic acid) .

- Kinetic Analysis : Fit data to pseudo-first-order models to derive rate constants. The nitro group’s electron-withdrawing effect typically stabilizes the ester against hydrolysis, but steric hindrance from chlorine substituents may slow reaction rates .

Advanced Research: Crystallography

Q. Q5. What crystallographic challenges arise when determining the structure of this compound, and how can they be mitigated?

Methodology :

- Crystal Growth : Use slow evaporation of ethyl acetate/hexane solutions to obtain single crystals. Chlorine and nitro groups often induce twinning; optimize solvent polarity to improve crystal quality .

- Data Collection : Employ synchrotron X-ray sources to enhance resolution for heavy atoms (Cl). Refinement with SHELXL should account for anisotropic displacement parameters of chlorine atoms .

Advanced Research: Biological Interactions

Q. Q6. What strategies are recommended for evaluating the interaction of this compound with microbial enzymes?

Methodology :

- Enzyme Assays : Use purified nitroreductases or dehalogenases in vitro. Monitor NADPH consumption (340 nm) for nitro reduction or chloride release via ion chromatography for dehalogenation .

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes. The nitro group may act as an electron sink, while chlorine atoms influence steric fit in active sites .

Advanced Research: Spectroscopic Contradictions

Q. Q7. How should researchers address conflicting IR data regarding the nitro group’s vibrational modes in this compound?

Methodology :

- Baseline Correction : Ensure spectra are baseline-corrected to eliminate solvent (e.g., KBr pellet moisture) interference.

- Comparative Analysis : Compare with structurally analogous compounds (e.g., methyl 2-chloro-5-nitrobenzoate, CAS 6307-82-0) to assign asymmetric (1520 cm⁻¹) and symmetric (1340 cm⁻¹) NO₂ stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.